5-Bromo-1-propyl-1H-indazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

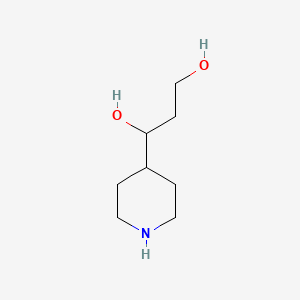

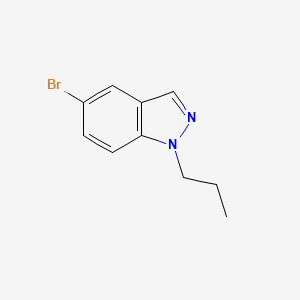

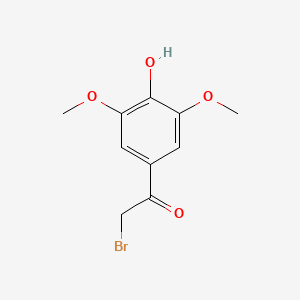

5-Bromo-1-propyl-1H-indazole is a derivative of indazole . Indazole derivatives are important heterocycles in drug molecules. They bear a variety of functional groups and display versatile biological activities .

Synthesis Analysis

Indazoles can be synthesized through various methods. One of the methods involves 1,3-dipolar cycloaddition reactions between α-substituted α-diazomethylphosphonates and arynes . Another method involves the reaction of N-acyl-N’-substituted hydrazines with aryl iodides .Molecular Structure Analysis

The molecular formula of this compound is C10H11BrN2 . Indazoles are nitrogen-containing heterocyclic compounds bearing a bicyclic ring structure made up of a pyrazole ring and a benzene ring .Chemical Reactions Analysis

Indazoles undergo various chemical reactions. For instance, they can react with acid anhydrides to result in selective acylation of the N1-position . They can also undergo intramolecular amination to afford 1-aryl-1H-indazole derivatives .Scientific Research Applications

Antibacterial Activity and Chemical Synthesis

5-Bromo-1-propyl-1H-indazole has been explored as a precursor in the synthesis of compounds with potential antibacterial activity. Brahmeshwari et al. (2014) demonstrated the synthesis of substituted-1-((1-tosyl/methylsulphonyl-1H-indol-2-yl)methyl)-1H-indazoles using bromo-1H-indazoles. These compounds were characterized and screened for antibacterial activity, indicating the potential of this compound derivatives in the development of new antibacterial agents (G. Brahmeshwari, P. Bhaskar, & G. Kumaraswamy, 2014).

Suzuki and Sonogashira Cross-Coupling Reactions

Witulski et al. (2005) explored the compound's reactivity in palladium-catalyzed cross-coupling reactions. They reported that 5-bromo-3-iodoindazoles, including variants of this compound, were effective substrates in Sonogashira and Suzuki coupling reactions. These reactions produced a range of functionalized indazoles, highlighting the compound's utility in synthetic organic chemistry and the development of potential pharmacological agents (B. Witulski et al., 2005).

Antioxidant and Enzyme Inhibition

This compound derivatives have been evaluated for their antioxidant activity and α-glucosidase inhibitory effect. Mphahlele et al. (2020) synthesized a series of 7-carbo-substituted 5-bromo-3-methylindazoles, demonstrating significant to moderate α-glucosidase inhibition. This suggests potential applications in managing diabetes and oxidative stress-related conditions (M. Mphahlele et al., 2020).

Catalysis and Material Science

The compound has been implicated in the development of catalytic systems and materials science. For instance, palladium(II) complexes involving this compound derivatives have been studied for their catalytic properties in ethylene polymerization and C–C coupling reactions, showcasing the compound's versatility in facilitating chemical transformations (J. Hurtado et al., 2010).

Drug Discovery and Biological Evaluation

In drug discovery, this compound derivatives have been synthesized and evaluated for their biological activities, including as enzyme inhibitors and receptor ligands. For example, research has identified these derivatives as potent and selective inhibitors of monoamine oxidase B (MAO-B), suggesting their potential in treating neurological disorders (N. Tzvetkov et al., 2014).

Mechanism of Action

Target of Action

Indazole derivatives, which include 5-bromo-1-propyl-1h-indazole, are known to have a wide variety of medicinal applications . They can act as selective inhibitors of phosphoinositide 3-kinase δ, which plays a crucial role in cell biology .

Mode of Action

It is known that indazole derivatives interact with their targets, leading to changes at the molecular level . The interaction often involves the formation of bonds, such as C-N and N-N bonds .

Biochemical Pathways

Indazole derivatives are known to affect a variety of pathways, leading to downstream effects that contribute to their medicinal properties .

Result of Action

Indazole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Safety and Hazards

Future Directions

Indazole-containing derivatives have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Therefore, the development of new synthetic methods and the exploration of their biological activities are promising future directions .

Relevant Papers The paper “Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives” provides a comprehensive review of the synthesis methods and biological activities of indazole derivatives .

Properties

IUPAC Name |

5-bromo-1-propylindazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12-13/h3-4,6-7H,2,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUOLNROUDXPCPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=C(C=C2)Br)C=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00682486 |

Source

|

| Record name | 5-Bromo-1-propyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1280786-76-6 |

Source

|

| Record name | 5-Bromo-1-propyl-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1280786-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1-propyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B580261.png)

![4-Ethyl-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B580262.png)

![1,3,9-Triazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene](/img/structure/B580272.png)